![molecular formula C11H8F3NO3 B1518122 methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 1154319-83-1](/img/structure/B1518122.png)
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
Overview
Description
Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The trifluoromethoxy group is a fluorinated substituent that is finding increased utility in bioactives .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific study data, it’s difficult to provide an accurate molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethoxy groups are known to exhibit unique reactivity .
Scientific Research Applications
Medicinal Chemistry: Fluorinated Compound Synthesis
Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate: is utilized in medicinal chemistry for the synthesis of fluorinated compounds. The trifluoromethoxy group is increasingly used as a substituent in bioactive molecules due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals .
Agricultural Chemistry: Pesticide Development
This compound serves as a precursor in the development of pesticides. Its trifluoromethoxy group is beneficial in creating compounds with improved pesticidal properties, contributing to more effective and stable agricultural chemicals .
Material Science: Polymer Research
In material science, the compound is explored for its potential in modifying the surface properties of polymers. The incorporation of fluorine atoms can lead to polymers with unique characteristics such as resistance to solvents and thermal stability .
Analytical Chemistry: Chromatography
The compound’s unique structure makes it suitable for use as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
Researchers use methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate in enzyme inhibition studies to understand the interaction between fluorinated compounds and biological systems, which is crucial for drug discovery and development .
Organic Synthesis: Building Block
As a building block in organic synthesis, this compound is employed to construct more complex molecules. Its reactive sites allow for various chemical transformations, leading to a wide range of derivatives with potential applications in different fields of chemistry .
Mechanism of Action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a trifluoromethoxy group are often used in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, in the case of sEH inhibitors, the compound binds to the active site of the enzyme, preventing it from carrying out its function .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For an sEH inhibitor, the result of action could be a decrease in inflammation and blood pressure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-6-7(15-8)3-2-4-9(6)18-11(12,13)14/h2-5,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAFUVQADNZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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